

A Technical Guide to the Solubility of DL-Histidine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DL-Histidine-d3	
Cat. No.:	B1433912	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **DL-Histidine-d3**, a deuterated form of the essential amino acid histidine. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard in mass spectrometry-based quantification of histidine, and in metabolic studies. This document presents available solubility data, details experimental protocols for solubility determination, and illustrates relevant biological pathways involving histidine.

Core Data: Solubility Profile

Precise quantitative solubility data for **DL-Histidine-d3** in a wide range of organic solvents is not extensively documented in publicly available literature. However, data for the non-deuterated enantiomers, D-histidine and L-histidine, which constitute the DL-racemic mixture, can serve as a valuable proxy. The isotopic substitution of hydrogen with deuterium is generally considered to have a minimal impact on the overall solubility of a molecule.

The following table summarizes the available solubility data. It is important to note that the data for organic solvents is based on D-histidine and should be considered an approximation for **DL-Histidine-d3**.

Solvent	DL-Histidine-d3 Solubility	D-Histidine Solubility (Mole Fraction x 10³) at 298.15 K (25 °C)[1]	Qualitative Solubility of L- Histidine
Water (H ₂ O)	25 mg/mL (158.06 mM) (requires sonication)[2]	2.91[1]	Soluble[3][4]
1N Hydrochloric Acid (HCl)	Soluble[5]	-	Soluble
Dimethylformamide (DMF)	No data available	11.45[1]	-
Dimethyl Sulfoxide (DMSO)	No data available	4.09[1]	Insoluble[6]
Ethanol	No data available	0.13[1]	Slightly soluble[7][8]
Methanol	No data available	0.11[1]	-

Note: The solubility of D-histidine in various solvents was determined over a temperature range of 293.15 K to 333.15 K. The solubility was found to increase with temperature. For instance, the mole fraction solubility of D-histidine in DMF increased from 11.45 x 10^{-3} at 298.15 K to 23.11 x 10^{-3} at 333.15 K.[1]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experiments to determine the solubility of a solid compound like **DL-Histidine-d3**.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

- Preparation: Add an excess amount of solid **DL-Histidine-d3** to a series of flasks, each
 containing a different solvent of interest. The presence of undissolved solid is crucial to
 ensure that equilibrium is reached.
- Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks at a consistent speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the solid particles to settle.
 Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. This can be achieved by filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE or PVDF) or by centrifugation.
- Quantification: Analyze the concentration of **DL-Histidine-d3** in the clear supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is commonly employed for its sensitivity and specificity.
- Data Analysis: The determined concentration represents the thermodynamic solubility of **DL-Histidine-d3** in that specific solvent at the given temperature.

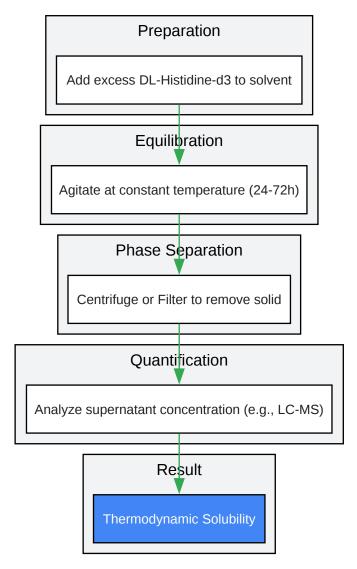
Gravimetric Method

This is a straightforward and robust method for determining solubility, particularly when the solute is non-volatile.

Methodology:

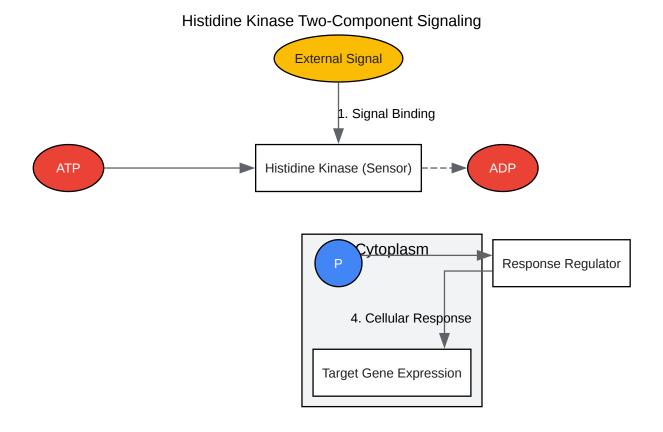
- Saturated Solution Preparation: Prepare a saturated solution of **DL-Histidine-d3** in the solvent of interest by adding an excess of the solid and allowing it to equilibrate, as described in the shake-flask method.
- Sample Collection: Carefully withdraw a known volume or weight of the clear supernatant into a pre-weighed, dry container (e.g., an evaporating dish or a vial).
- Solvent Evaporation: Evaporate the solvent from the sample under controlled conditions.
 This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the

decomposition point of the solute, or by gentle heating in a fume hood.


- Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator or a vacuum oven.
- Calculation: The solubility is calculated from the mass of the residue and the initial volume or mass of the supernatant taken.

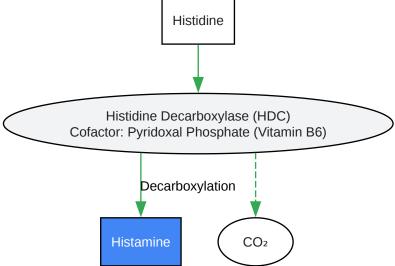
Visualizing Histidine's Role: Signaling and Metabolism

To provide a broader context for the importance of histidine, the following diagrams, generated using the DOT language, illustrate key biological pathways in which this amino acid is involved.


Experimental Workflow for Solubility Determination

Click to download full resolution via product page

Caption: Workflow for determining thermodynamic solubility.



Click to download full resolution via product page

Caption: Simplified histidine kinase signaling pathway.

Metabolic Conversion of Histidine to Histamine

Click to download full resolution via product page

Caption: Metabolic pathway from histidine to histamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. himedialabs.com [himedialabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. L-Histidine | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. L-Histidine | C6H9N3O2 | CID 6274 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of DL-Histidine-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1433912#solubility-of-dl-histidine-d3-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com